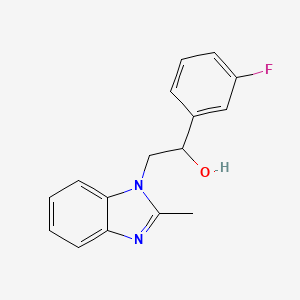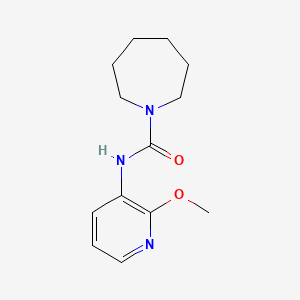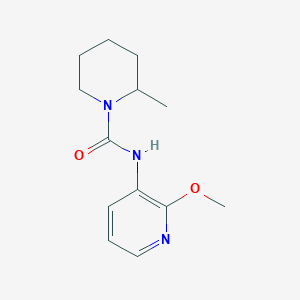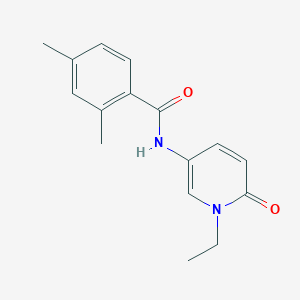
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have promising effects in various areas of research, including neuroscience and pain management. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in reward-related behavior and has been implicated in drug addiction. By blocking this receptor, N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide may reduce drug-seeking behavior and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. However, one limitation of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a pain medication. Studies are needed to determine its effectiveness in humans and to compare its efficacy to currently available pain medications. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide and to identify any other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2-methoxypyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been studied extensively in the field of neuroscience, particularly in the area of drug addiction. Studies have shown that N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide can reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to reduce the rewarding effects of cocaine, suggesting that it may have potential as a treatment for drug addiction.
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has also been studied for its potential as a pain medication. It has been shown to have analgesic effects in animal models of neuropathic pain, and may have advantages over currently available pain medications due to its lack of addictive potential.
Propriétés
IUPAC Name |
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-5-4-8-16(9-10)13(17)15-11-6-3-7-14-12(11)18-2/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGDIFALJLRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)

![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)